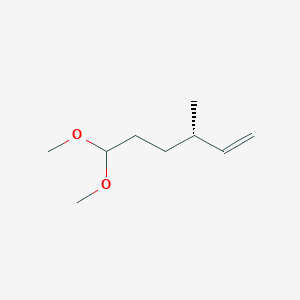![molecular formula C48H71N3O2 B12587406 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine CAS No. 583032-63-7](/img/structure/B12587406.png)
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound that features a pyrazole ring substituted with pyridine and phenyl groups The phenyl groups are further substituted with tetradecyloxy chains, making this compound highly lipophilic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. The phenyl groups are then introduced via Suzuki coupling reactions, where tetradecyloxy-substituted phenylboronic acids react with the pyrazole intermediate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N-acetamides: These compounds also feature a pyrazole ring and have been studied for their energetic properties and potential as therapeutic agents.
N,N’-BIS (2- (TETRADECYLOXY)PHENYL)MALONAMIDE: Similar in structure due to the tetradecyloxyphenyl groups, but differs in the core structure and applications.
Uniqueness
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its combination of a pyrazole ring with pyridine and highly lipophilic tetradecyloxyphenyl groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
583032-63-7 |
|---|---|
Formule moléculaire |
C48H71N3O2 |
Poids moléculaire |
722.1 g/mol |
Nom IUPAC |
2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3 |
Clé InChI |
QZKWALIMRJVPNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


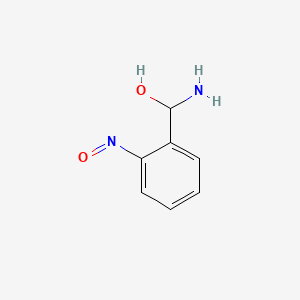
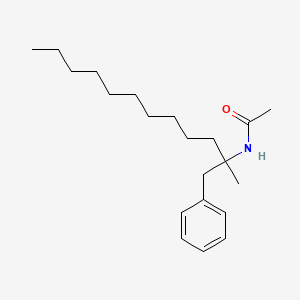
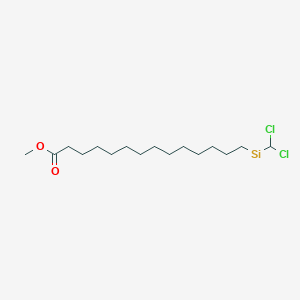
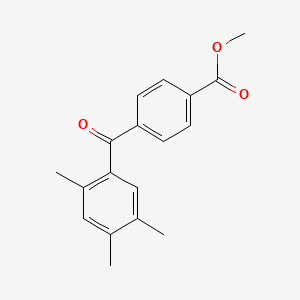
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
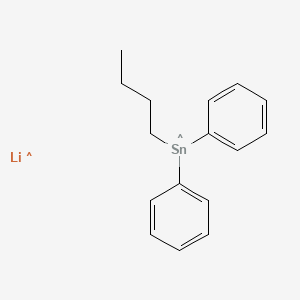
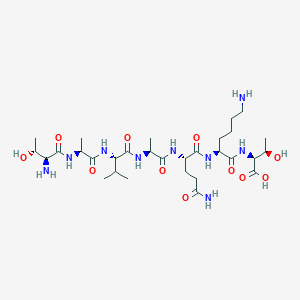
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
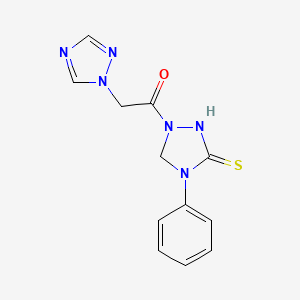

![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
